molecular formula C18H18Cl2O4 B14274675 2,6-Bis(4-chlorophenoxy)hexanoic acid CAS No. 130401-94-4

2,6-Bis(4-chlorophenoxy)hexanoic acid

Katalognummer: B14274675
CAS-Nummer: 130401-94-4
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: BPWIMUFZTKINQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(4-chlorophenoxy)hexanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenoxy groups attached to a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenoxy)hexanoic acid typically involves the reaction of 4-chlorophenol with hexanedioic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting intermediate is then subjected to further reactions to introduce the second 4-chlorophenoxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(4-chlorophenoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(4-chlorophenoxy)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-chlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(4-chlorophenoxy)acetic acid
  • 4-Chlorophenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2,6-Bis(4-chlorophenoxy)hexanoic acid stands out due to its unique structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

130401-94-4

Molekularformel

C18H18Cl2O4

Molekulargewicht

369.2 g/mol

IUPAC-Name

2,6-bis(4-chlorophenoxy)hexanoic acid

InChI

InChI=1S/C18H18Cl2O4/c19-13-4-8-15(9-5-13)23-12-2-1-3-17(18(21)22)24-16-10-6-14(20)7-11-16/h4-11,17H,1-3,12H2,(H,21,22)

InChI-Schlüssel

BPWIMUFZTKINQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCCCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.